4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine
Overview
Description
4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine is an organic compound with the molecular formula C7H6ClF3N2O It is characterized by the presence of a chloro group, a trifluoromethoxy group, and two amine groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has the desired substituents.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents like trifluoromethanol in the presence of a base.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives with different functional groups.
Scientific Research Applications
4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Chloro-5-(difluoromethoxy)benzene-1,2-diamine: Similar structure but with a difluoromethoxy group.
Uniqueness
4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine, also known as CAS No. 156425-08-0, is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique trifluoromethoxy group, which significantly influences its biological activity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Its mechanism of action involves:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including those involved in metabolic pathways and signaling cascades. For instance, it may interact with enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in inflammatory responses .
- Cell Signaling Modulation : It influences cell signaling pathways that regulate cell proliferation, apoptosis, and inflammation. This modulation can lead to altered gene expression patterns that affect cellular behavior.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents.
- Antitumor Potential : There is ongoing research into its efficacy against various cancer cell lines, indicating potential applications in cancer therapy .
Toxicological Profile
Understanding the safety and toxicity of this compound is crucial for its application in medicine. Toxicological studies have reported:
- Dose-dependent Toxicity : In animal models, dose-dependent nephropathy and hepatotoxicity have been observed at higher concentrations . The No Observed Adverse Effect Level (NOAEL) was determined to be around 50 mg/kg based on liver and kidney effects.
- Hematological Changes : Significant changes in blood parameters were noted, including leukocyte and lymphocyte counts, which could indicate immunotoxic effects .
In Vitro Studies
Several studies have evaluated the biological activity of this compound in vitro:
- Anticancer Activity : In a study involving breast cancer cell lines (MCF-7), the compound exhibited significant cytotoxic effects with an IC50 value indicating effective inhibition of cell growth .
- Enzyme Inhibition : The compound showed moderate inhibitory activity against COX-2 and LOX enzymes, suggesting its potential role as an anti-inflammatory agent .
In Vivo Studies
In vivo studies have further elucidated the pharmacological potential:
- Animal Models : Administration in rodent models demonstrated both therapeutic effects and toxicity profiles that are critical for understanding its safety margin for future clinical use .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-chloro-5-(trifluoromethoxy)benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQAWXIJOLCDIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239665 | |
Record name | 4-Chloro-5-(trifluoromethoxy)-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156425-08-0 | |
Record name | 4-Chloro-5-(trifluoromethoxy)-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156425-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-(trifluoromethoxy)-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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